An In-depth Technical Guide to 2-Benzylidenecyclopentanone: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 2-Benzylidenecyclopentanone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylidenecyclopentanone, an α,β-unsaturated ketone, serves as a versatile scaffold in organic synthesis and a lead compound in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 2-benzylidenecyclopentanone and its analogues. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of key signaling pathways such as NF-κB, Nrf2, and calcium signaling, illustrated through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
2-Benzylidenecyclopentanone is an organic compound featuring a cyclopentanone ring substituted with a benzylidene group at the α-position. The presence of the α,β-unsaturated ketone moiety is crucial for its chemical reactivity and biological activity.[1]
Chemical Structure:
-
IUPAC Name: (2E)-2-benzylidenecyclopentan-1-one[2]
-
Molecular Formula: C₁₂H₁₂O[2]
-
Canonical SMILES: C1C/C(=C/C2=CC=CC=C2)/C(=O)C1[2]
-
InChI Key: ZFJFROHCPHULKY-PKNBQFBNSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-benzylidenecyclopentanone is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 1921-90-0 ((E)-isomer) | [2] |
| 5679-13-0 (isomer unspecified) | [1] | |
| Appearance | Pale yellow solid | Inferred from synthesis descriptions |
| Boiling Point | 130 °C at 2 mmHg | [3] |
| LogP | 2.823 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Spectral Data
The structural characterization of 2-benzylidenecyclopentanone is confirmed through various spectroscopic techniques.
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Data available for derivatives, confirming the presence of aromatic and aliphatic protons. | [5][6][7][8] |
| ¹³C NMR | Data available, indicating the presence of carbonyl, olefinic, and aromatic carbons. | [2][5] |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. | [2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (conjugated ketone) and C=C (alkene) functional groups. | [2] |
Synthesis of 2-Benzylidenecyclopentanone
The most common and efficient method for the synthesis of 2-benzylidenecyclopentanone is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between cyclopentanone and benzaldehyde.[9][10]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Cyclopentanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
-
Recrystallization apparatus
Procedure:
-
In a flask, dissolve cyclopentanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in 95% ethanol.
-
Prepare a solution of sodium hydroxide in water (e.g., 10% w/v).
-
While stirring the ethanolic solution of the carbonyl compounds at room temperature, slowly add the sodium hydroxide solution dropwise over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water until the filtrate is neutral (pH ≈ 7). A final wash with a small amount of cold ethanol can be performed to remove colored impurities.
-
Air-dry the crude product.
Purification: Recrystallization
-
Dissolve the crude 2-benzylidenecyclopentanone in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at low temperature.
Biological Activities and Mechanisms of Action
Derivatives of 2-benzylidenecyclopentanone have been extensively studied for their therapeutic potential. The core biological activities are summarized below.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 2-benzylidenecyclopentanone derivatives against a variety of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of 2-benzylidenecyclopentanone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Benzylidenecyclopentanone derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity via NF-κB and Nrf2 Pathway Modulation
2-Benzylidenecyclopentanone analogues have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[13][14]
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[][16] 2-Benzylidenecyclopentanone derivatives can inhibit this pathway, potentially by targeting the IKK complex or other upstream components.
Caption: Inhibition of the NF-κB signaling pathway by 2-Benzylidenecyclopentanone.
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[17][18][19][20] Chalcones, including 2-benzylidenecyclopentanone derivatives, can activate this pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by 2-Benzylidenecyclopentanone.
Antimicrobial Activity
Derivatives of 2-benzylidenecyclopentanone have demonstrated promising activity against various bacterial strains.[1]
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][21]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2-Benzylidenecyclopentanone derivative (test compound)
-
Positive control antibiotic (e.g., gentamicin)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with antibiotic), a negative control (bacteria in broth without compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Inhibition of Calcium Signaling
Analogues of curcumin, which share structural similarities with 2-benzylidenecyclopentanone, have been shown to inhibit histamine release from mast cells by blocking Ca²⁺ signaling events.[22][23] This suggests that 2-benzylidenecyclopentanone derivatives may also interfere with intracellular calcium homeostasis.
References
- 1. Buy 2-Benzylidenecyclopentanone | 5679-13-0 [smolecule.com]
- 2. 2-Benzylidenecyclopentanone | C12H12O | CID 1551028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-2-benzylidenecyclopentanone | CAS#:1921-90-0 | Chemsrc [chemsrc.com]
- 5. 2D 1H and 13C NMR evidences of the [2 + 2] autodimerization of 2-benzyl-5-benzylidene cyclopentanone yielding two different diphenyl, dispiro cyclobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,5-Dibenzylidenecyclopentan-1-one | C19H16O | CID 98039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The molecular determinants of calcium ATPase inhibition by curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Curcumin amends Ca2+ dysregulation in microglia by suppressing the activation of P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
